![molecular formula C18H24ClNO4 B063365 1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid CAS No. 174606-16-7](/img/structure/B63365.png)
1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid
Overview
Description
“1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 174606-16-7 . It is also known by other names such as “1-Boc-3-(4-chlorobenzyl)-3-carboxypiperidine” and "3-(4-Chlorobenzyl)piperidine-3-carboxylic acid, N-BOC protected" .
Molecular Structure Analysis
The molecular weight of this compound is 352.84 . The InChI code for this compound is 1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-10-4-9-18(12-20,15(21)22)11-13-5-7-14(19)8-6-13/h5-8H,4,9-12H2,1-3H3,(H,21,22) .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It should be stored at room temperature .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is valuable as a building block for the synthesis of various pharmacologically active molecules. Its piperidine core is a common motif in drugs, and the tert-butyl oxycarbonyl (Boc) group serves as a protective group for amines, which can be selectively removed under mild acidic conditions .
Pharmacology
Pharmacological studies often utilize this compound for the development of new therapeutic agents. The presence of the 4-chlorobenzyl moiety offers potential for creating molecules with high affinity to certain biological targets, such as receptors or enzymes involved in disease pathways .
Organic Synthesis
In organic synthesis, this compound can be used as an intermediate for the preparation of complex molecules. Its reactive carboxylic acid group allows for coupling reactions with various amines, alcohols, and other nucleophiles, which is essential in the synthesis of diverse organic compounds .
Analytical Chemistry
Analytical chemists may employ this compound as a standard or reference material in chromatographic methods to quantify or identify similar structures in complex mixtures. Its unique chemical signature helps in the calibration of instruments and validation of analytical methods .
Materials Science
In the field of materials science, researchers can explore the use of this compound in the design of novel organic materials. Its rigid structure could be beneficial in creating polymers with specific mechanical properties or in the development of organic semiconductors .
Biochemistry
Biochemists might investigate the compound’s interaction with biological macromolecules. It could serve as a probe to study enzyme kinetics or as a ligand to explore the binding dynamics in protein-ligand interactions, contributing to our understanding of biochemical processes .
Safety and Hazards
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-10-4-9-18(12-20,15(21)22)11-13-5-7-14(19)8-6-13/h5-8H,4,9-12H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBWLXLJPIEKQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403570 | |
Record name | 1-(tert-Butoxycarbonyl)-3-[(4-chlorophenyl)methyl]piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
174606-16-7 | |
Record name | 1-(tert-Butoxycarbonyl)-3-[(4-chlorophenyl)methyl]piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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